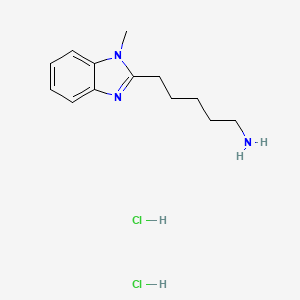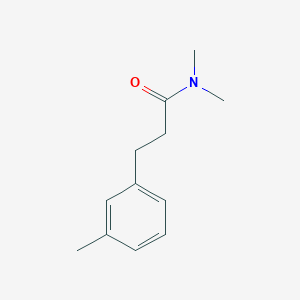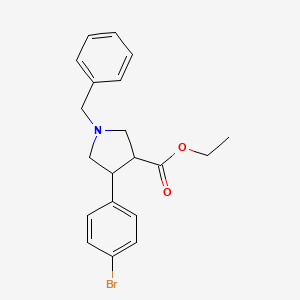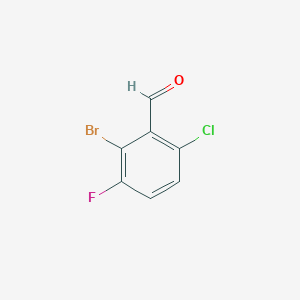
2-Bromo-6-chloro-3-fluorobenzaldehyde
Übersicht
Beschreibung
2-Bromo-6-chloro-3-fluorobenzaldehyde is a compound with the molecular formula C7H3BrClFO . It is a white to yellow solid and is used for industrial and scientific research purposes . It is a benzaldehyde substituted with a bromine and a fluorine at the ortho-positions .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-chloro-3-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H . This indicates that the compound has a benzene ring with bromine, chlorine, and fluorine substituents, as well as an aldehyde group.Physical And Chemical Properties Analysis
2-Bromo-6-chloro-3-fluorobenzaldehyde has a molecular weight of 237.46 . It is a white to yellow solid and should be stored in a refrigerator . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies
2-Bromo-6-chloro-3-fluorobenzaldehyde can be used in spectroscopic studies . Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as 2-Bromo-6-chloro-3-fluorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Flavoring Agents
In the chemical industry, benzaldehyde derivatives are used in the production of flavoring agents . These compounds can add a variety of flavors to food products, beverages, and other consumer goods .
Agrochemicals
2-Bromo-6-chloro-3-fluorobenzaldehyde can be used in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases, and to enhance crop yield .
Cosmetics
Benzaldehyde derivatives are also used in the cosmetics industry . They can be used in the formulation of skincare products, perfumes, and other cosmetic products .
Textiles and Dyes
In the textile industry, benzaldehyde derivatives are used in the production of dyes . These dyes can provide a wide range of colors for fabrics .
Ligands in Metal Coordination Chemistry
Benzaldehyde derivatives can act as ligands in metal coordination chemistry . They can bind to metal ions to form coordination compounds, which have applications in catalysis, materials science, and medicine .
Organic Synthesis
2-Bromo-6-chloro-3-fluorobenzaldehyde is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other organic compounds .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
As a research chemical, the future directions for 2-Bromo-6-chloro-3-fluorobenzaldehyde are largely dependent on the specific research context in which it is used. It has potential applications in the synthesis of bicyclic heterocycles such as indazoles , which could have implications in various fields of chemistry and materials science.
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMRZAMPZKYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



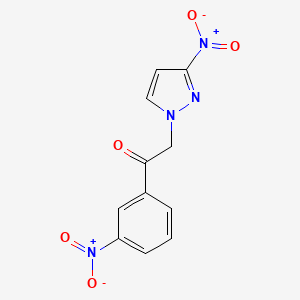
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
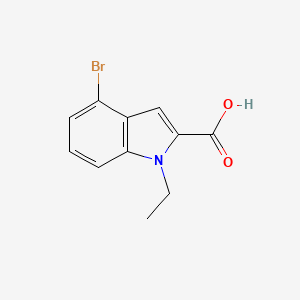
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
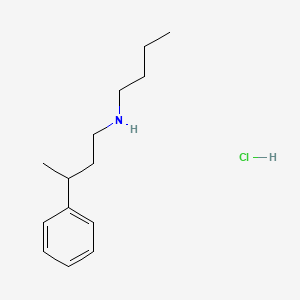
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
